5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile is a synthetic compound characterized by the presence of a benzyl-substituted pyrazole ring linked to a fluorobenzonitrile group. It has garnered attention in medicinal chemistry due to its potential as a scaffold for developing various therapeutic agents, particularly kinase inhibitors. Additionally, it has applications in materials science and biological studies, serving as a probe for investigating molecular interactions and biological pathways .
The compound is classified under organic compounds with specific relevance in medicinal chemistry and materials science. Its unique structure allows it to interact with biological systems, making it a candidate for further research in drug development and material applications .
The synthesis of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile typically follows a multi-step process:
For industrial applications, optimization of these synthetic routes is crucial to achieve high yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography may be employed .
The molecular formula of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile is C16H14FN3. The compound features:
The structural representation can be visualized using SMILES notation: C1=CC=C(C=C1)C#N
for the benzonitrile part, while the pyrazole component can be represented as C=C(C=CN)
.
5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile can participate in various chemical reactions:
The mechanism of action for 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile involves its interaction with specific molecular targets, particularly enzymes or receptors. The benzyl-pyrazole moiety can effectively bind to enzyme active sites, inhibiting their activity. The presence of the fluorobenzonitrile group enhances both binding affinity and selectivity towards these targets, which is crucial for its potential therapeutic effects .
5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may react under specific circumstances (e.g., strong oxidizing or reducing environments). Its solubility characteristics would depend on solvent polarity due to its mixed hydrophobic and hydrophilic nature from the various functional groups present .
5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile has several notable scientific applications:
This compound's diverse applications highlight its significance in ongoing research across multiple scientific fields.
The pyrazole ring constitutes a privileged heterocyclic scaffold in medicinal chemistry due to its versatile hydrogen-bonding capability, aromatic character, and metabolic stability. This five-membered nitrogenous heterocycle serves as a bioisostere for amide bonds and other flat heteroaromatic systems, enabling its incorporation into diverse therapeutic agents. When substituted at the N1-position with a benzyl group, pyrazole derivatives gain enhanced lipophilicity and steric bulk, facilitating interactions with hydrophobic enzyme pockets and biological membranes. The benzyl group additionally provides a synthetic handle for structural diversification through aromatic ring substitutions, allowing fine-tuning of electronic properties without altering the core pharmacophore [8].
Complementing the pyrazole moiety, the benzonitrile group (-C₆H₄CN) contributes significantly to the compound's bioactivity profile through both steric and electronic effects. The nitrile group's strong electron-withdrawing character polarizes the aromatic ring, creating electron-deficient regions that facilitate π-π stacking interactions with protein residues like phenylalanine, tyrosine, and tryptophan. This polarization simultaneously enhances the compound's metabolic stability by reducing susceptibility to oxidative degradation pathways. Benzonitrile-containing compounds demonstrate particularly favorable interactions with enzymes possessing catalytic triads or metal-coordinating sites, as the nitrile nitrogen can function as a weak hydrogen bond acceptor or participate in dipole-dipole interactions [3].
Table 1: Bioactive Pyrazole and Benzonitrile Derivatives with Therapeutic Applications
Compound Structure | Biological Activity | Key Targets/Indications | Potency Range | Reference |
---|---|---|---|---|
Edaravone (2) | Neuroprotective free radical scavenger | Amyotrophic lateral sclerosis (ALS) | IC₅₀ ≈ µM range | [2] |
Eltrombopag (4) | Thrombopoietin receptor agonist | Immune thrombocytopenia | EC₅₀ = 100-300 nM | [2] |
3,5-Diphenylpyrazole derivatives | Meprin α inhibitors | Fibrotic diseases, cancer | Kᵢ = 0.7-302 nM | [3] |
Thiazolyl-pyrazolyl-triazole hybrids | Antifungal/antibacterial agents | Aspergillus niger, Candida albicans | MIC = 2.9-15.6 μg/mL | [4] |
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (Rimonabant) | Cannabinoid receptor antagonist | Obesity management (withdrawn) | Kᵢ(CB1) = 1.8 nM | [6] |
The conformational synergy between the pyrazole and benzonitrile moieties creates a distinctive molecular topology. The approximately 120° bond angle between these systems produces a molecular kink that mimics protein-binding motifs found in endogenous ligands. This spatial arrangement positions the benzyl and nitrile groups in optimal orientations for simultaneous interaction with complementary binding pockets in biological targets. Structure-activity relationship (SAR) studies on analogous compounds reveal that the planarity between the pyrazole C4-aryl bond significantly influences target affinity, with minor torsional deviations (≤30°) often enhancing binding through induced-fit mechanisms [3] [8].
The ortho-fluorine substitution on the benzonitrile ring exemplifies rational medicinal chemistry design, leveraging fluorine's unique physicochemical properties to optimize compound behavior. Fluorine, the most electronegative element (3.98 Pauling scale), exerts powerful electronic effects that significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The C-F bond's exceptional strength (approximately 472 kJ/mol) and minimal polarizability create a steric and electronic profile distinct from hydrogen, enabling strategic modulation of molecular properties without substantially increasing molecular weight [5] [6].
Table 2: Physicochemical Consequences of Ortho-Fluorine Substitution in Benzonitrile Systems
Molecular Property | Effect of Ortho-Fluorine | Pharmacological Impact | Structural Basis |
---|---|---|---|
Lipophilicity (logP) | +0.14 increase compared to H | Enhanced membrane permeability | Fluorine's hydrophobic character |
Metabolic Stability | ↑ 30-50% in microsomal assays | Reduced oxidative dealkylation | Blocking of para-hydroxylation sites |
pKₐ Modulation | Acidifying effect on adjacent protons (ΔpKₐ ≈ -0.5) | Optimized ionization state at physiological pH | Inductive electron withdrawal |
Bioavailability | ↑ 15-40% in rodent models | Improved oral absorption | Combined lipophilicity and metabolic effects |
Conformational Bias | Restricted aryl-nitrile bond rotation | Preorganization for target binding | Steric ortho-effect (A-value = 0.27) |
The ortho-positioned fluorine atom exerts three primary pharmacological effects: First, it provides metabolic protection against cytochrome P450-mediated oxidation, particularly at adjacent positions on the aromatic ring. This shielding effect significantly extends compound half-life in vivo by reducing formation of electrophilic quinone metabolites. Second, fluorine induces conformational bias through steric ortho-effects (A-value = 0.27), restricting rotation around the aryl-carbon bond and potentially preorganizing the molecule for target binding. This conformational restriction reduces the entropic penalty associated with binding, effectively increasing binding affinity. Third, the fluorine atom serves as a hydrogen bond acceptor, forming weak but pharmacologically significant C-F...H-N and C-F...H-O interactions with protein residues that enhance binding specificity [5] [6].
In the context of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile, the ortho-fluorine likely stabilizes the benzonitrile group in a coplanar orientation with the pyrazole ring through intramolecular nonbonding interactions between fluorine and the pyrazole N2 nitrogen. This conformational locking effect enhances molecular rigidity, potentially improving target selectivity by reducing promiscuous binding to off-target proteins. The cumulative evidence from fluorinated drugs like sotorasib (non-small cell lung cancer), vericiguat (heart failure), and atogepant (migraine prophylaxis) demonstrates fluorine's transformative impact on drug efficacy and safety profiles, validating its strategic incorporation in this scaffold [5].
Benzyl-substituted pyrazole derivatives have evolved from early antipyretic agents to targeted therapeutics with diverse mechanisms of action. The historical development began with antipyrine (phenazone), synthesized by Ludwig Knorr in 1883, which established pyrazolones as clinically viable analgesic-antipyretic agents. This breakthrough stimulated extensive exploration of pyrazole medicinal chemistry throughout the 20th century, yielding several landmark therapeutics. Edaravone emerged as a potent neuroprotective agent approved for amyotrophic lateral sclerosis (ALS) in 2015, functioning through free radical scavenging mechanisms. Eltrombopag, a thrombopoietin receptor agonist approved in 2008, revolutionized treatment of immune thrombocytopenia through its distinctive benzyl-pyrazole core that coordinates metal ions at the receptor interface [2].
Table 3: Clinically Significant Benzyl-Pyrazole Derivatives
Compound (Approval Year) | Therapeutic Category | Key Structural Features | Clinical Applications |
---|---|---|---|
Eltrombopag (2008) | Thrombopoietin receptor agonist | Hydrazone-linked benzothiazole, carboxylic acid | Chronic immune thrombocytopenia, aplastic anemia |
Edaravone (2015) | Free radical scavenger | Pyrazolone core, phenol group | Amyotrophic lateral sclerosis (ALS) |
Metamizole (1922) | Non-opioid analgesic | Pyrazolone with methyl and methanesulfonate | Perioperative pain, cancer pain (withdrawn in some markets) |
Propyphenazone (1949) | NSAID | Pyrazolone with isopropyl and phenyl | Mild-to-moderate pain, fever |
5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile (Research Compound) | Multitarget agent | Benzonitrile, ortho-fluorine, N1-benzyl | Oncological and inflammatory disorders (preclinical) |
The structural evolution of benzyl-pyrazole derivatives reveals consistent SAR principles: (1) Substitution at the pyrazole N1 position with arylalkyl groups (particularly benzyl) enhances blood-brain barrier penetration and modulates target selectivity; (2) Electron-withdrawing groups at the C4 position (cyano, carboxyl, trifluoromethyl) improve target affinity through electronic and hydrogen-bonding effects; (3) Spatial orientation of the benzyl group relative to the pyrazole ring significantly influences biological activity, with perpendicular arrangements often optimizing receptor interactions. Contemporary research focuses on optimizing these parameters while addressing historical limitations such as metabolic instability and off-target effects [2] [8].
Modern synthetic methodologies have dramatically expanded access to benzyl-pyrazole scaffolds. The classical approach involves condensation of hydrazines with β-ketoesters followed by N-benzylation, providing straightforward access to pyrazolone precursors. More recent innovations employ catalytic cyclization strategies using α,β-unsaturated carbonyl compounds, transition-metal-catalyzed coupling reactions for C-arylations, and regioselective electrophilic substitutions at the C4 position. These advancements enable precise structural diversification essential for probing the pharmacological potential of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile and related compounds [2] [3]. The integration of benzonitrile and fluorine into this established framework represents a logical progression in benzyl-pyrazole optimization, addressing historical metabolic limitations while enhancing target affinity through strategic electronic modulation.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1